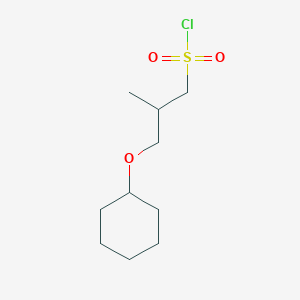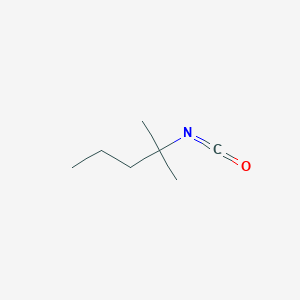
2-Isocyanato-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-2-methylpentane is an organic compound that belongs to the chemical class of isocyanates. It is widely used in the chemical industry as a building block for polyurethane production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isocyanato-2-methylpentane can be synthesized through the reaction of 2-methylpentan-2-amine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
2-methylpentan-2-amine+phosgene→this compound+hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene, which is synthesized from carbon monoxide and chlorine. The reaction with diamines forms diisocyanates and hydrogen chloride. The process is carefully monitored to manage the hazardous nature of phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyanato-2-methylpentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-2-methylpentane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and materials.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its potential in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes, which are utilized in coatings, adhesives, foams, and elastomers
Wirkmechanismus
The mechanism of action of 2-Isocyanato-2-methylpentane involves its reactivity with nucleophiles, such as alcohols and amines. The isocyanate group (N=C=O) reacts with hydroxyl groups to form urethanes and with amines to form ureas. These reactions are fundamental in the formation of polyurethanes and other related materials .
Vergleich Mit ähnlichen Verbindungen
Hexamethylene diisocyanate: Used in the production of polyurethanes with different properties.
Isophorone diisocyanate: Known for its use in high-performance coatings.
Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Toluene diisocyanate: Commonly used in flexible polyurethane foams.
Uniqueness: 2-Isocyanato-2-methylpentane is unique due to its specific structure, which imparts distinct reactivity and properties. Its use in specialized applications, such as the production of certain types of polyurethanes, sets it apart from other isocyanates .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-isocyanato-2-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-4-5-7(2,3)8-6-9/h4-5H2,1-3H3 |
InChI-Schlüssel |
FIYUGTLHBRHIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




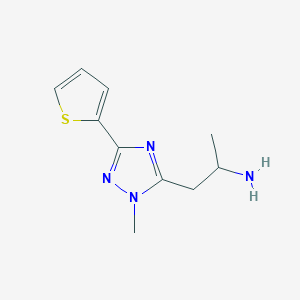
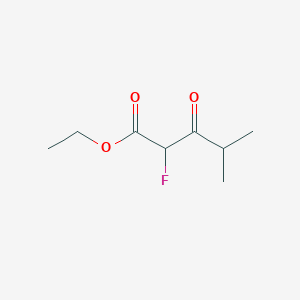
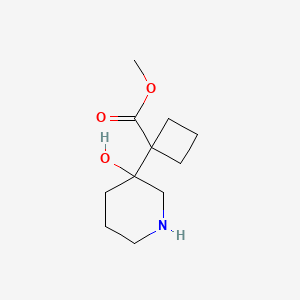
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
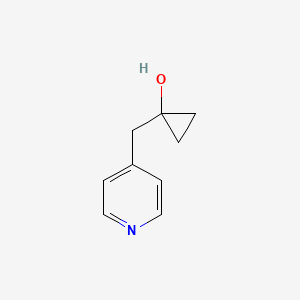
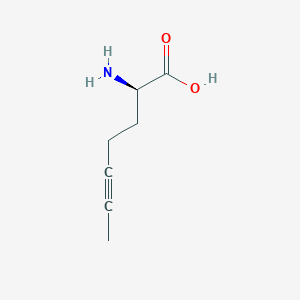
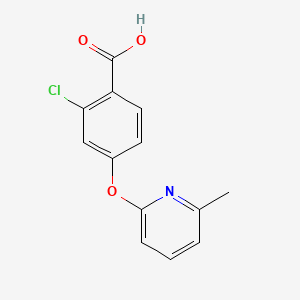
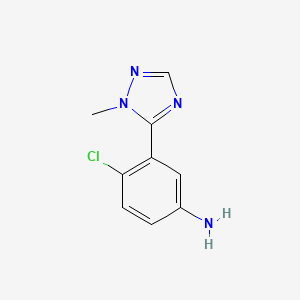
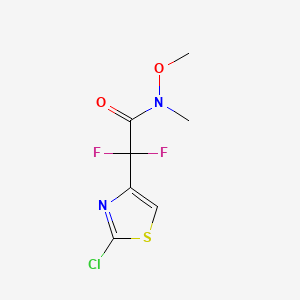
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
